Navigating the Landscape of Glycine Amide Derivatives: A Technical Guide for Researchers
Navigating the Landscape of Glycine Amide Derivatives: A Technical Guide for Researchers
An In-depth Examination of Commercially Available Glycine Amide Building Blocks and the Broader Context of N-Methoxyamide Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the precise selection of chemical building blocks is a critical determinant of experimental success. This guide provides a comprehensive technical overview of commercially available glycine amide hydrochlorides, clarifies potential ambiguities in nomenclature, and explores the broader class of N-methoxyamide derivatives. By synthesizing technical data with practical insights, this document aims to empower researchers to make informed decisions in sourcing and utilizing these versatile compounds.
Decoding the Nomenclature: Glycine N-methoxyamide vs. Glycine-N-methylamide and Glycine Amide
A search for "Glycine N-methoxyamide hydrochloride" does not yield a readily available commercial compound under this specific name. It is likely that this name is either a novel, unpublished compound or a misnomer for structurally similar and commercially available reagents. The most plausible interpretations, based on common chemical nomenclature and supplier catalogs, are Glycine-N-methylamide hydrochloride and Glycine amide hydrochloride . This guide will focus on these two compounds, providing detailed information on their sourcing, properties, and applications.
Furthermore, the term "N-methoxyamide" refers to a broader functional group that has gained significance in medicinal chemistry. A dedicated section will explore the synthesis and application of aryl N-methoxyamide derivatives as a class of compounds, providing a valuable contextual understanding for researchers in drug discovery.
Glycine-N-methylamide Hydrochloride: A Key Intermediate
Glycine-N-methylamide hydrochloride (CAS 49755-94-4) is a versatile intermediate used in various research and development applications, from pharmaceutical development to biochemical research.[1]
Supplier and Pricing Information
The availability and pricing of Glycine-N-methylamide hydrochloride can vary between suppliers and are dependent on the quantity and purity required. Researchers are advised to request quotes from multiple suppliers to ensure competitive pricing.
| Supplier | Catalog Number (Example) | Purity | Quantity | Price (USD) |
| Thermo Scientific (Fisher Scientific) | AAH6536706 | 97% | 5 g | Contact for pricing |
| Chem-Impex | - | - | - | Contact for pricing |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Glycine-N-methylamide hydrochloride is essential for its proper handling, storage, and application in experimental workflows.
| Property | Value | Reference |
| CAS Number | 49755-94-4 | [1][2] |
| Molecular Formula | C3H8N2O·HCl | [1] |
| Molecular Weight | 124.57 g/mol | [2] |
| Appearance | Almost white powder | [1] |
| Melting Point | 148 - 152 °C | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Store at 0 - 8 °C | [1] |
Applications in Research and Development
Glycine-N-methylamide hydrochloride serves as a crucial building block in several areas of scientific research:
-
Pharmaceutical Development: It is an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]
-
Peptide Synthesis: The compound is valuable in the production of peptides, which are essential for developing therapeutics and diagnostic tools.[1]
-
Biochemical Research: It is utilized in studies related to amino acid metabolism and protein synthesis.[1]
-
Analytical Chemistry: It can be used as a standard in chromatographic and spectrometric techniques.[1]
Experimental Workflow: A Conceptual Overview
The following diagram illustrates a generalized workflow for the utilization of Glycine-N-methylamide hydrochloride in a synthetic chemistry setting.
Caption: Generalized workflow from procurement to final product characterization.
Glycine Amide Hydrochloride: A Versatile Building Block
Glycine amide hydrochloride (CAS 1668-10-6), the hydrochloride salt of glycine amide, is another widely used building block in peptide synthesis and bioconjugation research.[] Its high solubility in aqueous solutions makes it particularly useful in various experimental protocols.[]
Supplier and Pricing Information
Similar to its N-methylated counterpart, the price of Glycine amide hydrochloride is supplier and quantity dependent.
| Supplier | Catalog Number (Example) | Purity | Quantity | Price (USD) |
| BOC Sciences | - | - | - | Contact for pricing[][4] |
| Peptides International | AHG002 | - | 100 g | From $80.00[5] |
Note: Prices are subject to change. Always consult the supplier's website for the most up-to-date pricing.
Chemical and Physical Properties
Key physicochemical properties of Glycine amide hydrochloride are summarized below.
| Property | Value | Reference |
| CAS Number | 1668-10-6 | [] |
| Molecular Formula | C2H6N2O·HCl | [] |
| Molecular Weight | 110.50 g/mol | [] |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | 204 °C | [] |
| Storage | Store at room temperature | [] |
Synthesis of Glycine Amide Hydrochloride
A common method for the preparation of glycinamide hydrochloride involves the reaction of aminoacetonitrile hydrochloride with isopropanol saturated with hydrogen chloride gas.[6]
Step-by-step methodology:
-
Combine aminoacetonitrile hydrochloride and isopropanol in a suitable reaction vessel.
-
Heat the mixture to 60-65°C.
-
Bubble hydrogen chloride gas through the solution until saturation is achieved (approximately 1.5 hours).
-
Maintain the temperature and continue the reaction for an additional 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting solid by suction filtration.
-
Recrystallize the crude product from methanol to obtain pure glycinamide hydrochloride.[6]
Caption: Synthesis of Glycinamide Hydrochloride from Aminoacetonitrile HCl.
Applications in Research and Development
Glycine amide hydrochloride is a valuable tool in several research areas:
-
Peptide Synthesis: It serves as a versatile building block for the synthesis of peptides.[]
-
Bioconjugation Research: Its properties are advantageous in bioconjugation experiments.[]
-
Drug Design and Development: It is used to modulate the properties of amino acid chains in drug design.[]
-
Protein Modification Studies: It aids in exploring peptide interactions and stability.[]
The Broader Context: N-Methoxyamide Derivatives in Drug Discovery
While a specific "Glycine N-methoxyamide hydrochloride" is not readily found, the N-methoxyamide functional group is of significant interest in medicinal chemistry, particularly in the development of GPR119 agonists for the treatment of diabetes.[7]
Synthesis of Aryl N-Methoxyamide Derivatives
The synthesis of aryl N-methoxyamide derivatives often involves the coupling of a carboxylic acid with O-methylhydroxylamine hydrochloride. A general synthetic pathway is outlined below.
Caption: General synthesis of aryl N-methoxyamide derivatives.
Analytical Characterization: HPLC Methods
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of amino acids and their derivatives, ensuring purity and accurate quantification.[8] For polar compounds like glycine derivatives, which may have limited retention in traditional reversed-phase chromatography, HILIC (Hydrophilic Interaction Chromatography) or mixed-mode chromatography can be employed.[9]
A general HPLC method for amino acid derivatives might involve:
-
Column: A mixed-mode column (e.g., combining reversed-phase and cation exchange mechanisms).[9]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer.
-
Detection: UV or mass spectrometry (MS).
Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can also be used to enhance detection sensitivity in LC-MS analysis of N-acyl glycines.[10]
Conclusion
While the specific compound "Glycine N-methoxyamide hydrochloride" does not appear to be a standard commercial product, this guide has provided a comprehensive overview of the most likely related and readily available compounds: Glycine-N-methylamide hydrochloride and Glycine amide hydrochloride. By detailing their suppliers, properties, synthesis, and applications, researchers are better equipped to select the appropriate building blocks for their scientific endeavors. Furthermore, the exploration of the broader class of N-methoxyamide derivatives offers valuable context for those engaged in drug discovery and medicinal chemistry. As with any chemical reagent, it is imperative to obtain and consult the Safety Data Sheet (SDS) from the supplier before handling and to perform appropriate quality control to ensure the identity and purity of the material.
References
-
SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]
-
IndiaMART. Glycine Hydrochloride Powder - High-Quality at Best Price. [Link]
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Peptides International. H-Gly-NH2 HCl, Glycine amide hydrochloride salt, CAS 1668-10-6. [Link]
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Concentrated Aloe Corporation. Glycine Manufacturer - Premium Quality. [Link]
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PMC. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]
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Wego Chemical Group. Glycine | Supplier & Distributor | CAS 56-40-6. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Glycine. [Link]
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PMC. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the. [Link]
- Google Patents. CN103265448A - Preparation method for glycinamide hydrochloride.
-
PMC. A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Glycinamide Hydrochloride (CAS 1668-10-6) in Modern Chemical Synthesis. [Link]
- Google Patents. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride.
-
PubMed. Design, synthesis, and biological evaluation of aryl N-methoxyamide derivatives as GPR119 agonists. [Link]
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